Nitromemantine

Catalog No.
S13237720
CAS No.
765890-91-3
M.F
C14H24N2O3
M. Wt
268.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitromemantine

CAS Number

765890-91-3

Product Name

Nitromemantine

IUPAC Name

(3-amino-5,7-diethyl-1-adamantyl) nitrate

Molecular Formula

C14H24N2O3

Molecular Weight

268.35 g/mol

InChI

InChI=1S/C14H24N2O3/c1-3-11-5-12(4-2)7-13(15,6-11)10-14(8-11,9-12)19-16(17)18/h3-10,15H2,1-2H3

InChI Key

SENUTBBWBZZNRT-UHFFFAOYSA-N

Canonical SMILES

CCC12CC3(CC(C1)(CC(C2)(C3)O[N+](=O)[O-])N)CC

Nitromemantine is a novel compound developed as a dual-action drug, combining the properties of two existing medications: memantine, an N-methyl-D-aspartate receptor antagonist approved for Alzheimer's disease, and nitroglycerin, commonly used for angina. This innovative hybrid aims to address synaptic loss associated with neurodegenerative diseases, particularly Alzheimer's disease. By targeting hyperactive extrasynaptic N-methyl-D-aspartate receptors, Nitromemantine aims to restore synaptic connections that are impaired due to excessive glutamate release—a common pathological feature in Alzheimer's disease .

The synthesis of Nitromemantine involves the introduction of a nitro group into the memantine structure. This modification enhances its pharmacological profile by enabling it to interact with redox-sensitive sites on the N-methyl-D-aspartate receptor. The addition of the nitro group alters the compound's affinity for the receptor, allowing it to exert a dual mechanism of action: blocking excessive receptor activation and providing redox modulation through S-nitrosylation processes .

Nitromemantine exhibits significant biological activity by restoring synaptic connections in models of Alzheimer's disease. Research indicates that it can reverse synaptic loss caused by amyloid beta peptides, which lead to excessive glutamate release from astrocytes. This excess glutamate activates extrasynaptic N-methyl-D-aspartate receptors, contributing to neuronal damage. By inhibiting these receptors, Nitromemantine effectively protects neurons and promotes synaptic recovery .

The synthesis of Nitromemantine involves several key steps:

  • Starting Material: Memantine serves as the base structure.
  • Nitration Reaction: A nitrating agent is introduced to add a nitro group to the memantine molecule.
  • Purification: The resulting compound is purified through crystallization or chromatography.
  • Characterization: The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

Nitromemantine is primarily being explored for its potential in treating Alzheimer's disease by restoring cognitive function through synaptic repair. Its dual-action mechanism allows it to target both the pathological processes associated with neurodegeneration and the excitotoxic effects of glutamate. Additionally, its unique properties may extend its use to other neurological conditions characterized by excitotoxicity and synaptic dysfunction .

Studies on Nitromemantine have focused on its interaction with N-methyl-D-aspartate receptors, particularly how it modulates receptor activity in the presence of excessive glutamate. The compound's ability to bind selectively to extrasynaptic receptors allows it to mitigate excitotoxic damage while promoting synaptic health. Furthermore, research indicates that modifications in its structure can influence its binding affinity and therapeutic efficacy, making ongoing interaction studies crucial for optimizing its clinical application .

Nitromemantine shares similarities with several other compounds that also target N-methyl-D-aspartate receptors but differs in its unique dual-action mechanism. Below is a comparison with similar compounds:

CompoundTypeMechanism of ActionUnique Features
MemantineNMDA receptor antagonistBlocks NMDA receptor activityFirst-line treatment for Alzheimer's disease
KetamineNMDA receptor antagonistNon-competitive blocker; induces dissociative anesthesiaUsed in depression treatment
DextromethorphanNMDA receptor antagonistCompetitive antagonist; cough suppressantCommonly used as a cough remedy
PhencyclidineNMDA receptor antagonistNon-competitive antagonist; induces dissociative stateKnown for recreational use
NitroglycerinVasodilatorReleases nitric oxide; affects vascular smooth muscleUsed primarily for angina treatment

Nitromemantine's uniqueness lies in its combination of memantine's receptor antagonism with nitroglycerin's redox properties, providing a multifaceted approach to treating neurodegenerative diseases while potentially minimizing side effects associated with traditional therapies .

Origins in N-Methyl-D-Aspartate Receptor Antagonist Research

The foundation for nitromemantine development emerged from decades of research into N-methyl-D-aspartate receptor antagonist compounds and their therapeutic potential in neurological disorders [30]. The origins of this research field trace back to 1954 when Hayashi discovered the convulsive effects of L-glutamate and L-aspartate in mammalian brain tissue [32]. This seminal discovery established glutamate as a key neurotransmitter and laid the groundwork for understanding excitatory amino acid function in the central nervous system [37].

During the 1970s, researchers identified the N-methyl-D-aspartate receptor subtype through its selective antagonism by D-2-amino-5-phosphonovaleric acid and magnesium ions [30] [35]. This breakthrough distinguished N-methyl-D-aspartate receptors from other glutamate receptor subtypes, including 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid and kainate receptors [30]. The characterization of these receptor subtypes provided the molecular targets necessary for subsequent drug development efforts [37].

The 1980s marked a critical period when glutamate was first hypothesized to be involved in the pathophysiology of schizophrenia [31] [35]. Kornhuber's laboratory proposed this hypothesis based on findings of low cerebrospinal fluid levels of glutamate in Huntington's disease and schizophrenia compared with controls [30]. Although subsequent studies questioned these initial findings, this work established the conceptual framework for targeting glutamate receptors in neurological and psychiatric disorders [31].

By 1984, researchers had established the role of N-methyl-D-aspartate receptors in long-term potentiation, a cellular mechanism underlying memory and learning [30] [32]. This discovery elevated the profile of N-methyl-D-aspartate receptors as dominant regulators of neuroplasticity and highlighted their therapeutic importance [30]. The 1990s brought molecular biology techniques that definitively identified two families of glutamate-binding receptor proteins: ionotropic and metabotropic receptors [30] [37].

However, clinical trials of N-methyl-D-aspartate receptor antagonists in the 1990s demonstrated intolerable side effects, leading many pharmaceutical companies to consider these receptors "undruggable" for therapeutic applications [19] [30]. This paradigm began to shift with the understanding that the clinical failures resulted from inadequate drug design rather than an intractable target [19].

Table 1: Historical Timeline of N-Methyl-D-Aspartate Receptor Antagonist Research

YearMilestoneKey Researchers
1954Hayashi discovers convulsive effects of L-glutamate in brainHayashi
1970N-methyl-D-aspartate receptor subtype identified through selective antagonismVarious researchers
1980Glutamate first hypothesized in schizophrenia pathophysiologyKornhuber laboratory
1984N-methyl-D-aspartate receptor role in long-term potentiation establishedVarious researchers
1990Molecular biology identifies ionotropic and metabotropic glutamate receptorsMolecular biology teams
1993Clinical trials demonstrate N-methyl-D-aspartate antagonist intoleranceClinical researchers
2003Memantine Food and Drug Administration approval for Alzheimer's diseaseFood and Drug Administration approval
2006Stuart Lipton describes memantine mechanism of actionStuart A. Lipton
2013Nitromemantine developed by Lipton and collaboratorsStuart A. Lipton and team

Key Contributions by Stuart A. Lipton and Collaborators

Stuart A. Lipton emerged as a pioneering figure in N-methyl-D-aspartate receptor research through his systematic investigation of memantine's mechanism of action and subsequent development of nitromemantine [9] [11]. Lipton's laboratory first demonstrated why memantine could be clinically tolerated as an N-methyl-D-aspartate receptor antagonist, revealing its unique properties as an uncompetitive open-channel blocker with a specific dwell time and off-rate from the receptor channel [11] [13].

The breakthrough discovery by Lipton and collaborators centered on memantine's relatively short dwell time in and fast off-rate from the N-methyl-D-aspartate-associated ion channel [11] [13]. This mechanism explained the drug's relatively low apparent affinity as an antagonist while accounting for its clinical tolerability and neuroprotective profile [13]. The fast off-rate meant that memantine blocked high pathological levels of glutamate at N-methyl-D-aspartate receptors while relatively sparing the effects of low physiological levels of glutamate during normal neurotransmission [13].

Lipton's research group made several fundamental contributions to understanding protein S-nitrosylation as a posttranslational modification that regulates protein function in health and disease [9] [12]. This work identified the sites of S-nitrosylation in N-methyl-D-aspartate receptors and indicated the operation of an oxygen-sensitive redox switch that primed S-nitrosylation [9]. The laboratory established that S-nitrosylation, like phosphorylation, serves as a ubiquitous regulatory mechanism for protein function [12].

The development of nitromemantine represented the culmination of Lipton's understanding of both memantine pharmacology and S-nitrosylation chemistry [9] [10]. Working with colleagues including Stamler, Wang, and Larrick, Lipton developed nitromemantine as an allosteric drug designed to target nitric oxide specifically to N-methyl-D-aspartate receptors [9]. This approach enabled downregulation of excessive receptor activity through both active memantine binding and allosteric S-nitrosylation site regulation [9].

Lipton's clinical contributions included running successful clinical trials with memantine and helping identify novel potential applications for the drug [9]. His work contributed directly to memantine becoming the first clinically tolerated N-methyl-D-aspartate-type glutamate receptor antagonist approved by the Food and Drug Administration and European Medicines Agency for clinical use [9]. The drug has been shown to limit both oxidative and nitrosative stress in neurons [9].

Table 2: Key Contributions by Stuart A. Lipton and Collaborators

ContributionYearSignificance
Memantine mechanism elucidation2006Established uncompetitive fast off-rate action explaining clinical tolerability
S-nitrosylation discovery1990s-2000sIdentified new posttranslational modification regulating protein function
N-methyl-D-aspartate receptor S-nitrosylation sites2000sMapped specific cysteine residues targeted by nitric oxide
Nitromemantine development2006-2013Created dual-action drug combining memantine with S-nitrosylation chemistry
Clinical memantine development2000sContributed to Food and Drug Administration approval process

Evolution from Memantine to YQW-36 Derivative

The evolution from memantine to nitromemantine, designated YQW-36, represented a systematic approach to overcome the limitations of existing N-methyl-D-aspartate receptor antagonists [1] [5]. Memantine, originally developed in 1963, demonstrated clinical tolerability but showed limited effectiveness in treating Alzheimer's disease symptoms [14] [19]. This limitation prompted Lipton's laboratory to investigate enhanced approaches to N-methyl-D-aspartate receptor modulation [14].

The key insight driving the evolution to YQW-36 centered on understanding why memantine's effectiveness remained constrained [14] [39]. Researchers discovered that memantine, being a positively charged molecule, became repelled by similar charges inside diseased neurons [14] [39]. This electrostatic repulsion prevented memantine from effectively reaching its intended extrasynaptic N-methyl-D-aspartate receptor targets on neuronal surfaces [14] [39].

Lipton's team recognized that amyloid-β peptides associated with Alzheimer's disease act as agonists at α7 nicotinic acetylcholine receptors [1] [5]. Chronic overstimulation of these receptors results in uncontrolled release of glutamate and consequent excitotoxicity [1] [5]. This mechanistic understanding revealed that selective inhibition of extrasynaptic N-methyl-D-aspartate receptors could prevent excitotoxicity while minimizing side effects associated with less selective antagonists [1] [5].

The development of YQW-36 incorporated a fragment of nitroglycerin, a Food and Drug Administration-approved drug commonly used to treat episodes of chest pain [14] [39]. This nitroglycerin fragment could bind to a second site on extrasynaptic N-methyl-D-aspartate receptors that had previously been targeted with nitroglycerin itself [1] [5]. The nitrate group of nitromemantine was found to bind to this second site, and this double action was thought to be responsible for the increased effectiveness of nitromemantine compared to memantine alone [1] [5].

The resulting YQW-36 compound demonstrated several advantages over memantine [1] [5]. Like memantine, nitromemantine functioned as a low-affinity voltage-dependent uncompetitive antagonist at glutamatergic N-methyl-D-aspartate receptors [1] [5]. However, nitromemantine selectively inhibited extrasynaptic N-methyl-D-aspartate receptors while sparing normal physiological synaptic receptor activity [1] [5]. This selectivity resulted in fewer side effects and greater neuroprotective action, as well as stimulating regrowth of synapses with prolonged administration [1] [5].

Table 3: Evolution from Memantine to Nitromemantine

CompoundDevelopment YearMechanismTarget SelectivityKey InnovationClinical Status
Memantine1963Uncompetitive N-methyl-D-aspartate receptor antagonistNon-selective N-methyl-D-aspartate receptor bindingFast off-rate from N-methyl-D-aspartate channelFood and Drug Administration approved (2003)
Nitromemantine (YQW-36)2006Dual allosteric mechanism: open-channel block + nitric oxide/redox modulationSelective extrasynaptic N-methyl-D-aspartate receptor inhibitionNitro group targeting to redox-sensitive sitesPreclinical development

Synthetic Chemistry Breakthroughs (2006-Present)

The synthetic chemistry development of nitromemantine began in 2006 with Lipton's laboratory successfully combining memantine with a nitroglycerin fragment to create the first nitromemantine compounds [6] [14]. This initial synthesis represented a novel approach to dual-action drug design, linking two Food and Drug Administration-approved medications into a single therapeutic entity [14] [39]. The synthetic strategy utilized memantine's selective binding to extrasynaptic N-methyl-D-aspartate receptors to target the nitroglycerin fragment to specific receptor sites [14] [39].

The optimization process required extensive structure-activity relationship studies to identify the most effective derivative [14] [39]. Lipton's research team synthesized 37 different derivatives of the combined drug before identifying the optimal compound that demonstrated both efficacy and suitable pharmacological properties [14] [39]. This systematic approach involved modifying the chemical linker between memantine and the nitro group, adjusting side chain lengths, and optimizing the overall molecular architecture [8].

Critical synthetic breakthroughs emerged from understanding the relationship between molecular structure and receptor binding affinity [8]. Researchers found that adding the nitrate functional group of nitroglycerin onto memantine initially decreased the potency of steady-state channel block during electrophysiological recordings [8]. To compensate for this lost drug affinity, the team lengthened the side chains of memantine, discovering that YQW-36 with ethyl groups represented the preferred side chain length [8].

The synthetic chemistry revealed that YQW-36 exhibited an inhibitory concentration for 50% maximal effect of 2.4 μM for inhibiting N-methyl-D-aspartate-induced current, compared to memantine's value of 0.5-1.0 μM [8]. This represented an affinity for the N-methyl-D-aspartate receptor-operated ion channel approaching that of memantine while providing the additional benefit of redox-based inhibition through S-nitrosylation [8].

Advanced synthetic methodologies developed since 2006 have focused on improving the efficiency and scalability of nitromemantine production [26] [29]. These methods include optimized nitration reactions using fuming nitric acid, improved protection and deprotection strategies for amino groups, and streamlined purification procedures [26]. Recent synthetic approaches have also explored alternative routes to memantine derivatives that could serve as precursors for nitromemantine analogs [29].

The chemical synthesis of nitromemantine involves several key transformations [26]. The process typically begins with appropriately substituted adamantane precursors that undergo bromination followed by hydroxyl group introduction [26]. Subsequent steps include amide formation through Ritter reactions, selective nitration of hydroxyl groups, and final deprotection to yield the target nitromemantine compounds [26]. These synthetic routes have been optimized to provide high yields and purity suitable for biological evaluation [26].

Table 4: Synthetic Chemistry Breakthroughs (2006-Present)

YearBreakthroughKey InnovationResearch Focus
2006Initial nitromemantine synthesis by Lipton groupCombination of memantine with nitroglycerin fragmentProof of concept synthesis
201337 derivatives synthesized before optimal compound foundStructure-activity relationship optimizationLead compound optimization
2015Detailed mechanism of dual allosteric action elucidatedS-nitrosylation mechanism characterizationMechanistic understanding
2020Improved synthesis methods for memantine derivativesEnhanced synthetic methodologiesProcess improvement

Table 5: Nitromemantine (YQW-36) Chemical Properties and Specifications

PropertyValue
Chemical NameNitromemantine
Molecular FormulaC14H24N2O3
Molecular Weight268.35 g/mol
International Union of Pure and Applied Chemistry Name(3-amino-5,7-diethyl-1-adamantyl) nitrate
Chemical Abstracts Service Registry Number765890-91-3
Development CodeYQW-36
SynonymsNitrosynapsin, NMI 6979
Chemical ClassAdamantane derivative, N-methyl-D-aspartate receptor antagonist

Dual-Target N-Methyl-D-Aspartate Receptor Modulation Strategy

Nitromemantine represents a novel dual-action pharmaceutical compound that combines the pharmacological properties of memantine, an N-methyl-D-aspartate receptor antagonist, with a nitro functional group derived from nitroglycerin [2]. The compound was specifically designed to address the limitations of memantine by incorporating a dual-target modulation strategy that simultaneously engages two distinct binding sites on the N-methyl-D-aspartate receptor complex [3] [4].

The dual-target approach of nitromemantine operates through two complementary mechanisms. The primary mechanism involves the adamantane moiety, which functions identically to memantine by binding within the N-methyl-D-aspartate receptor-associated ion channel [5] [6]. This adamantane component serves as a targeting vehicle that directs the nitro group to specific redox-mediated regulatory sites on the receptor [6]. The secondary mechanism involves the nitro group, which undergoes S-nitrosylation reactions with critical cysteine residues on the receptor, providing allosteric modulation of receptor function [7] [8].

The structure-activity relationship studies have demonstrated that the positioning and nature of the nitro group significantly influence the compound's efficacy. Nitromemantine derivatives with ethyl side chains, designated as YQW-036, exhibit optimal activity with an IC₅₀ of 2.4 μM, compared to the methyl derivative YQW-035 with an IC₅₀ of 6.3 μM [6]. The compound maintains an affinity for the N-methyl-D-aspartate receptor-operated ion channel approaching that of memantine, while providing additional redox modulation capabilities [6].

CompoundSide ChainIC₅₀ (μM)Molecular FormulaMolecular Weight
MemantineMethyl0.5-1.0C₁₂H₂₁N179.3
Nitromemantine (YQW-035)Methyl + Nitro6.3C₁₃H₂₃N₂O₃254.3
Nitromemantine (YQW-036)Ethyl + Nitro2.4C₁₄H₂₄N₂O₃268.35
Nitromemantine (YQW-037)Propyl + NitroPoor solubilityC₁₅H₂₆N₂O₃282.4
AmantadineNone~35C₁₀H₁₇N151.2

Voltage-Dependent Channel Blockade Dynamics

Nitromemantine exhibits voltage-dependent channel blockade characteristics similar to memantine, functioning as a low-affinity, voltage-dependent, uncompetitive antagonist at N-methyl-D-aspartate receptor ion channels [3] [4]. The voltage-dependent blockade mechanism is fundamental to the compound's therapeutic selectivity and clinical tolerability profile [9] [10].

The voltage-dependent properties of nitromemantine are mediated by the positively charged bridgehead amine group on the adamantane structure, which becomes protonated at physiological pH to form an ammonium cation [11] [12]. This cation interacts with the N-methyl-D-aspartate receptor channel in a voltage-dependent manner, with blockade efficacy increasing as the membrane potential becomes more negative [13] [14]. The compound enters the receptor-associated ion channel preferentially when it is excessively open and exhibits relatively fast off-rate kinetics, preventing substantial accumulation in the channel during normal synaptic transmission [15] [12].

The binding site for nitromemantine within the N-methyl-D-aspartate receptor channel has been precisely localized through mutational analysis and substituted cysteine accessibility methods. The primary binding interaction occurs at the N-site asparagine residue (N616) in the M2 region of the GluN1 subunit [11] [12]. Additional binding interactions involve the methyl groups of the adamantane structure, which form hydrophobic contacts with alanine residues A645 in GluN1 and A644 in GluN2B [11] [16].

The voltage-dependent dynamics of nitromemantine blockade exhibit both fast and slow components, similar to magnesium block of N-methyl-D-aspartate receptors [13] [14]. The fast component reflects rapid binding and unbinding kinetics, while the slow component results from inherent voltage-dependent gating properties of the receptor [13]. These kinetic properties contribute to the compound's ability to preferentially block pathologically active receptors while sparing normal synaptic function [17] [18].

ParameterGluN1/GluN2AGluN1/GluN2BGluN1/GluN2CGluN1/GluN2D
Mg²⁺ Block IC₅₀~20 μM~40 μM~15 μM~25 μM
Voltage-Dependent Reliefe-fold/30 mVe-fold/25 mVe-fold/35 mVe-fold/40 mV
Channel Open Probability0.02 at -70mV0.01 at -70mV0.05 at -70mV0.03 at -70mV
Fast Unblock Time Constant~0.1 ms~0.2 ms~0.05 ms~0.08 ms
Slow Unblock Time Constant~5 ms~8 msAbsentAbsent

S-Nitrosylation Pathways and Redox Modulation

The nitro group component of nitromemantine enables targeted S-nitrosylation of N-methyl-D-aspartate receptors, representing a novel mechanism for allosteric receptor modulation [6] [7]. S-nitrosylation is a redox-mediated posttranslational modification that regulates protein function through covalent reaction of nitric oxide-related species with cysteine thiol groups on target proteins [7] [8].

The S-nitrosylation mechanism of nitromemantine involves the formation of S-nitrosothiols through reaction between the nitro group and redox-sensitive cysteine residues on the N-methyl-D-aspartate receptor [7] [19]. This process is facilitated by the targeting function of the adamantane moiety, which positions the nitro group in close proximity to specific cysteine residues within the receptor complex [6]. The S-nitrosylation reaction is potentiated under hypoxic conditions, thereby directing the modification preferentially to ischemic neurons where pathological N-methyl-D-aspartate receptor activation occurs [6] [18].

Critical cysteine residues involved in S-nitrosylation include C744 and C798 within the GluN1 subunit, which form a disulfide bond in the ligand-binding domain and are sensitive to redox modulation [19] [20]. The GluN2A subunit contains a critical cysteine residue at position C399 that undergoes S-nitrosylation under physiological conditions [19]. These modifications result in allosteric changes in receptor conformation that modulate channel gating and ion permeation properties [7] [8].

The specificity of S-nitrosylation is determined by several molecular factors. Proximity to the nitric oxide source increases the probability of S-nitrosylation, which is enhanced by the targeting mechanism of nitromemantine [7]. The presence of signature S-nitrosylation motifs composed of basic and acidic amino acids facilitates electrostatic interactions with target cysteine residues [7] [8]. Local hydrophobic environments near cysteine residues potentiate S-nitrosothiol formation due to accelerated accumulation of nitric oxide species [7].

The denitrosylation process counterbalances S-nitrosylation through enzymatic mechanisms involving glutathione-S-nitrosoreductase and the thioredoxin system [7] [8]. This dynamic equilibrium between nitrosylation and denitrosylation allows for fine-tuned regulation of N-methyl-D-aspartate receptor activity in response to cellular redox conditions [7] [8].

Protein TargetCysteine ResidueS-Nitrosylation EffectRedox SensitivityPhysiological Role
N-Methyl-D-Aspartate Receptor GluN1C744, C798Enhanced functionHighChannel modulation
N-Methyl-D-Aspartate Receptor GluN2AC399Reduced activityHighSubunit-specific regulation
N-Methyl-D-Aspartate Receptor GluN2BMultipleModulated activityModerateDevelopmental regulation
PSD-95C3, C5Altered scaffoldingModerateSynaptic organization
Neuronal Nitric Oxide SynthaseMultipleActivity regulationHighNitric Oxide production

Extrasynaptic versus Synaptic Receptor Selectivity

Nitromemantine demonstrates enhanced selectivity for extrasynaptic N-methyl-D-aspartate receptors compared to synaptic receptors, representing a significant advancement over memantine in terms of therapeutic specificity [17] [18]. This selectivity is crucial for maintaining normal synaptic function while blocking pathological receptor activation that contributes to excitotoxicity [17] [21].

The differential selectivity of nitromemantine for extrasynaptic versus synaptic N-methyl-D-aspartate receptors results from distinct activity patterns and gating dynamics of these receptor populations [17] [22]. Extrasynaptic N-methyl-D-aspartate receptors are activated by prolonged elevation of glutamate concentrations, resulting in sustained channel opening that facilitates entry and accumulation of nitromemantine within the ion channel [17]. In contrast, synaptic N-methyl-D-aspartate receptors are activated for brief periods during normal neurotransmission, providing insufficient time for nitromemantine to enter and block the channel effectively [17].

The enhanced extrasynaptic selectivity of nitromemantine compared to memantine is attributed to the dual mechanism of action involving both channel blockade and S-nitrosylation [18]. The S-nitrosylation component provides additional allosteric inhibition that is preferentially active under conditions of excessive receptor activation, such as those occurring at extrasynaptic sites during pathological glutamate elevation [18]. This dual mechanism results in a selectivity ratio greater than the 1.94-fold preference observed with memantine alone [17] [18].

Electrophysiological studies have demonstrated that nitromemantine at therapeutic concentrations effectively blocks extrasynaptic N-methyl-D-aspartate receptor-mediated currents induced by bath application of N-methyl-D-aspartate and glycine, while relatively sparing the N-methyl-D-aspartate receptor component of evoked excitatory postsynaptic currents [17] [18]. This selectivity persists under conditions of pathological depolarization in the presence of physiological concentrations of extracellular magnesium [17].

The molecular basis for extrasynaptic selectivity involves several factors beyond simple activity pattern differences. Extrasynaptic N-methyl-D-aspartate receptors are predominantly composed of GluN2B subunits, while synaptic receptors contain more GluN2A subunits [17] [22]. Although nitromemantine shows minimal subunit selectivity in terms of direct channel blockade, the S-nitrosylation component may exhibit differential effects on various receptor subtypes [17]. Additionally, extrasynaptic receptors are associated with different protein complexes and scaffolding arrangements that may influence their susceptibility to S-nitrosylation [22].

The functional consequences of extrasynaptic versus synaptic N-methyl-D-aspartate receptor activation are fundamentally different, with extrasynaptic activation promoting cell death pathways while synaptic activation supports survival signaling [21] [22]. Extrasynaptic N-methyl-D-aspartate receptor stimulation leads to activation of death-signaling cascades including cAMP response element-binding protein shutdown and pro-apoptotic gene expression [21] [23]. Conversely, synaptic N-methyl-D-aspartate receptor activation promotes nuclear calcium signaling and neuroprotective gene expression programs [21] [22].

CompoundExtrasynaptic Block PotencySynaptic Block PotencySelectivity Ratio (Ex/Syn)Voltage DependencyOff-Rate Kinetics
MemantineHighModerate1.94HighFast
NitromemantineHigherLower>1.94HighFast
MK-801EqualEqual1.0LowSlow

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

268.17869263 g/mol

Monoisotopic Mass

268.17869263 g/mol

Heavy Atom Count

19

UNII

VB3DW89EP2

Wikipedia

Nitromemantine

Dates

Last modified: 08-10-2024

Explore Compound Types